molecular formula C9H6F2O2 B1585910 6,8-Difluorochroman-4-one CAS No. 259655-01-1

6,8-Difluorochroman-4-one

Cat. No. B1585910
M. Wt: 184.14 g/mol
InChI Key: IYQNYCVNEQXHGU-UHFFFAOYSA-N
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Description

6,8-Difluorochroman-4-one is a chemical compound with the linear formula C9H6F2O2 . It has a molecular weight of 184.14 . The IUPAC name for this compound is 6,8-difluoro-2,3-dihydro-4H-chromen-4-one .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, such as 6,8-Difluorochroman-4-one, has been a topic of interest in recent years . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular structure of 6,8-Difluorochroman-4-one is represented by the InChI code 1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 . This compound is structurally similar to other corticosteroids like hydrocortisone and prednisolone.


Chemical Reactions Analysis

The chroman-4-one framework, which includes 6,8-Difluorochroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

6,8-Difluorochroman-4-one is a solid at room temperature . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

Molecular Orbital Studies

6,8-Difluorochroman-4-one is relevant in molecular orbital studies. Extended basis sets such as 5–31G and 6–31G, which consist of atomic orbitals expressed as linear combinations of Gaussian functions, are used for studying organic molecules including fluorinated compounds. These basis sets help in calculating total energies and equilibrium geometries of molecules (Hehre, Ditchfield, & Pople, 1972).

Photochemistry and Electron Transfer

6,8-Difluorochroman-4-one also finds application in the study of photochemistry and electron transfer. For example, research on the one-electron reduction of pi-stacked fluorenes demonstrates the behavior of electron transfer among fluorene moieties, which is a critical aspect in understanding molecular electronics (Rathore et al., 2006).

Aggregation-Induced Fluorescence

Another important application is in the field of fluorescence, specifically in aggregation-induced fluorescence behavior. Compounds related to 6,8-Difluorochroman-4-one can exhibit varying fluorescence behaviors, which are significant in developing materials for optical and electronic applications (Yang et al., 2013).

Environmental Studies

In environmental studies, derivatives of 6,8-Difluorochroman-4-one, such as polyfluorinated ether sulfonates, are investigated for their occurrence and distribution in environmental samples. This research helps in understanding the environmental impact and behavior of these fluorinated compounds (Ruan et al., 2015).

Photochromic Reactions

The compound is also significant in studying photochromic reactions, where the change in light conditions alters the molecular structure. This has applications in developing materials that respond to light stimuli (Hobley et al., 1999).

Chemical Synthesis

In chemical synthesis, 6,8-Difluorochroman-4-one related compounds are used for regiocontrolled nucleophilic substitution reactions. This has implications in the synthesis of various organic molecules with specific functional groups (Schlosser, Rausis, & Bobbio, 2005).

Safety And Hazards

The safety information for 6,8-Difluorochroman-4-one includes several hazard statements: H302-H315-H320-H335 . The precautionary statements include P264-P270-P301+P312-P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

6,8-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQNYCVNEQXHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372413
Record name 6,8-Difluorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluorochroman-4-one

CAS RN

259655-01-1
Record name 6,8-Difluorochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lee, S Kwon, J Hur, SY Seo - Advanced Synthesis & …, 2022 - Wiley Online Library
The diastereodivergent synthesis of syn‐ and anti‐9‐hydroxyhomoisoflavanone from various chromones and carbaldehydes is described. The synthetic approaches involving the …
Number of citations: 1 onlinelibrary.wiley.com
UF Mansoor, AR Angeles, C Dai, L Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
Kinesin spindle protein (KSP) is a mitotic kinesin that is expressed only in proliferating cells and plays a key role in spindle pole separation, formation of a bipolar mitotic spindle, as well …
Number of citations: 13 www.sciencedirect.com

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